molecular formula C20H22ClN3O4S B4016299 1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxamide

1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxamide

Cat. No.: B4016299
M. Wt: 435.9 g/mol
InChI Key: WKLPJAOPPVEUCM-UHFFFAOYSA-N
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Description

1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a chloroanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and 3-chloroaniline. These intermediates are then reacted to form N-(benzenesulfonyl)-3-chloroaniline. This intermediate is further reacted with acetyl chloride to form N-(benzenesulfonyl)-3-chloroanilinoacetyl chloride. Finally, this compound is reacted with piperidine-4-carboxamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be investigated as a potential drug candidate for various diseases.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-3-chloroaniline: Shares the benzenesulfonyl and chloroanilino moieties but lacks the piperidine ring.

    Piperidine-4-carboxamide: Contains the piperidine ring but lacks the benzenesulfonyl and chloroanilino groups.

Uniqueness

1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c21-16-5-4-6-17(13-16)24(29(27,28)18-7-2-1-3-8-18)14-19(25)23-11-9-15(10-12-23)20(22)26/h1-8,13,15H,9-12,14H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPJAOPPVEUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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